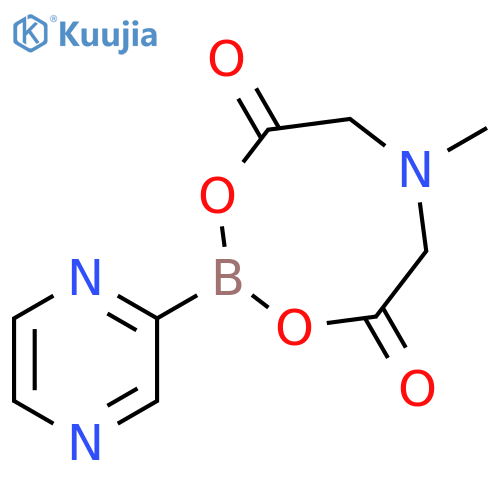Cas no 2221988-73-2 (6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione)

2221988-73-2 structure
商品名:6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione 化学的及び物理的性質
名前と識別子
-
- 4H-1,3,6,2-Dioxazaborocine-4,8(5H)-dione, dihydro-6-methyl-2-(2-pyrazinyl)-
- 6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
-
- インチ: 1S/C9H10BN3O4/c1-13-5-8(14)16-10(17-9(15)6-13)7-4-11-2-3-12-7/h2-4H,5-6H2,1H3
- InChIKey: RXADCANWGWRGLE-UHFFFAOYSA-N
- ほほえんだ: O1C(=O)CN(C)CC(=O)OB1C1=NC=CN=C1
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-153836-0.1g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 0.1g |
$407.0 | 2023-06-08 | ||
| Enamine | EN300-153836-2.5g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 2.5g |
$2295.0 | 2023-06-08 | ||
| Enamine | EN300-153836-0.25g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 0.25g |
$579.0 | 2023-06-08 | ||
| Enamine | EN300-153836-0.5g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 0.5g |
$914.0 | 2023-06-08 | ||
| Enamine | EN300-153836-1.0g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 1g |
$1172.0 | 2023-06-08 | ||
| Enamine | EN300-153836-5.0g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 5g |
$3396.0 | 2023-06-08 | ||
| Enamine | EN300-153836-0.05g |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 0.05g |
$273.0 | 2023-06-08 | ||
| Enamine | EN300-153836-100mg |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 100mg |
$407.0 | 2023-09-26 | ||
| Enamine | EN300-153836-50mg |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 50mg |
$273.0 | 2023-09-26 | ||
| Enamine | EN300-153836-2500mg |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
2221988-73-2 | 2500mg |
$2295.0 | 2023-09-26 |
6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
2221988-73-2 (6-methyl-2-(pyrazin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione) 関連製品
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 624-75-9(Iodoacetonitrile)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
